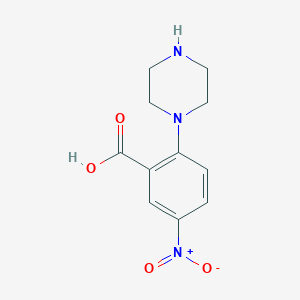

5-nitro-2-piperazin-1-yl-benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-2-piperazin-1-yl-benzoic acid is a biochemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 . It is used for proteomics research .

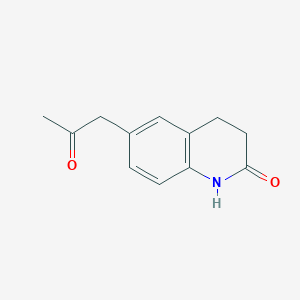

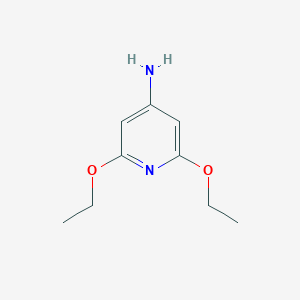

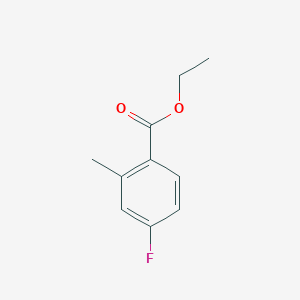

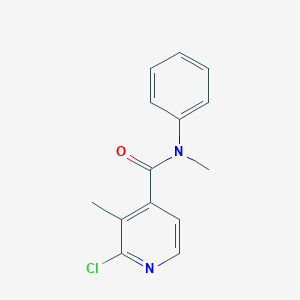

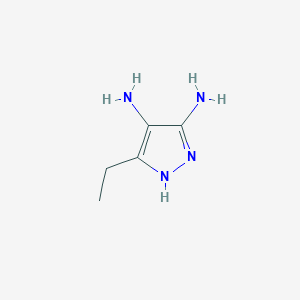

Molecular Structure Analysis

The molecular structure of 5-nitro-2-piperazin-1-yl-benzoic acid is represented by the formula C11H13N3O4 . The InChI code for this compound is 1S/C11H13N3O4/c15-11(16)9-7-8(14(17)18)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) .Physical And Chemical Properties Analysis

5-Nitro-2-piperazin-1-yl-benzoic acid is a solid compound with a melting point of 295 degrees Celsius .Aplicaciones Científicas De Investigación

DNA Minor Groove Binding and Chromosome Analysis

One notable application of 5-nitro-2-piperazin-1-yl-benzoic acid derivatives is in the field of DNA analysis. Hoechst 33258 and its analogues, which share structural similarities with 5-nitro-2-piperazin-1-yl-benzoic acid, are known for their strong affinity to the minor groove of double-stranded B-DNA. These compounds have been widely utilized as fluorescent DNA stains, facilitating chromosome and nuclear staining, as well as analysis of nuclear DNA content values in plant cell biology. Their ability to bind specifically to AT-rich sequences of DNA highlights their potential in rational drug design and molecular investigations of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Nucleophilic Aromatic Substitution Chemistry

The chemistry of 5-nitro-2-piperazin-1-yl-benzoic acid and its analogues has been explored through nucleophilic aromatic substitution reactions. These reactions highlight the compound's reactivity and its potential as a building block in organic synthesis. The conversion of dinitrobenzene to nitropiperidinobenzene derivatives via nucleophilic aromatic substitution showcases the versatility of these compounds in synthetic chemistry, providing a pathway for the development of novel materials and pharmaceuticals (Pietra & Vitali, 1972).

Pharmacological Developments and Drug Design

Piperazine derivatives, including those related to 5-nitro-2-piperazin-1-yl-benzoic acid, have been extensively investigated for their therapeutic potential. These compounds have found applications across a broad spectrum of pharmacological areas, including antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs. The modification of piperazine derivatives has led to the identification of molecules with significant medicinal potential, demonstrating the importance of this scaffold in the discovery and development of new drugs (Rathi et al., 2016).

Propiedades

IUPAC Name |

5-nitro-2-piperazin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(14(17)18)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUVCZAMVSJRDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377459 |

Source

|

| Record name | 5-nitro-2-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-2-piperazin-1-yl-benzoic Acid | |

CAS RN |

168123-39-5 |

Source

|

| Record name | 5-nitro-2-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)